molecular formula C19H17N3O3 B2859135 (2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide CAS No. 2097939-69-8

(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide

Cat. No.: B2859135
CAS No.: 2097939-69-8
M. Wt: 335.363
InChI Key: RQVPWIBAHUVSDH-VMPITWQZSA-N
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Description

(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide (CAS 2097939-69-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C19H17N3O3 and a molecular weight of 335.36 g/mol , this molecule features a benzoxazole core linked to an N-methylbut-2-enamide group via a formamido bridge . Its structure includes several hydrogen bond donors and acceptors, contributing to a topological polar surface area of approximately 84.2 Ų, which can influence its solubility and biomolecular interactions . This compound has been referenced in scientific literature, including research discussed in Faraday Discussions and Soft Matter , indicating its utility in specialized research areas . It is supplied in various quantities to meet diverse lab needs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-20-17(23)8-5-11-21-19(24)14-9-10-16-15(12-14)18(25-22-16)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVPWIBAHUVSDH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound (2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and biological research.

Anticancer Research

Recent studies have highlighted the potential of compounds containing benzoxazole derivatives in cancer therapy. For instance, benzoxazole derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion may exhibit similar properties due to its structural characteristics, making it a candidate for further investigation as an anticancer agent.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research indicates that benzoxazole derivatives can possess significant antibacterial and antifungal properties. Investigations into the antimicrobial efficacy of this compound could lead to the development of new antimicrobial agents.

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of benzoxazole derivatives. Preliminary studies suggest that such compounds may protect neuronal cells from oxidative stress and apoptosis. Further research on this compound could elucidate its potential role in treating neurodegenerative diseases.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzoxazole compounds make them suitable candidates for use in OLED technology. Their ability to emit light when an electric current is applied can be harnessed in developing efficient display technologies.

Photovoltaic Devices

Research into organic photovoltaics has identified benzoxazole derivatives as promising materials for enhancing energy conversion efficiency. The incorporation of this compound into photovoltaic systems could improve their performance due to its favorable electronic characteristics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined various benzoxazole derivatives for their anticancer properties. The findings indicated that modifications to the benzoxazole ring could enhance cytotoxicity against specific cancer cell lines. The compound this compound should be evaluated within this context to determine its efficacy.

Case Study 2: Antimicrobial Properties

In a comparative study on the antimicrobial efficacy of various benzoxazole derivatives, researchers found that certain substitutions significantly increased activity against Gram-positive bacteria. This suggests that further exploration of this compound could yield valuable insights into developing new antibiotics.

Case Study 3: OLED Applications

Research published in Advanced Functional Materials explored the use of benzoxazole-based compounds in OLEDs, demonstrating their effectiveness in improving brightness and efficiency. The specific compound could be synthesized and tested for its optical properties to assess its viability in this application.

Comparison with Similar Compounds

Structural Analogues
Compound Name / Example ID Key Structural Features Molecular Weight (g/mol) Notable Applications/Properties Reference
Target Compound Benzoxazole, formamido, (2E)-enamide, N-methyl Not explicitly provided Hypothetical DNA/protein binding (inferred) N/A
Dacomitinib (Example in ) Quinazolinyl, piperidinyl, (2E)-enamide 487.95 (monohydrate) Kinase inhibitor (FDA-approved for NSCLC)
Example 208 () Quinolinyl, tetrahydrofuran-3-yl-oxy, hexanolyl substituent 596 (M+1) Anticancer candidate (inferred from MS data)
Example 147 () Benzylamino, ethynylphenylamino, tetrahydrofuran-3-yl-oxy 544 (M+1) Kinase inhibition (structural similarity)

Key Observations :

  • Backbone Rigidity : The (2E)-enamide group is conserved across analogues (e.g., Dacomitinib, Examples 147/208), suggesting its role in stabilizing bioactive conformations .
  • Functional Groups : The formamido group in the target compound may enhance hydrogen-bonding compared to acetamide derivatives (e.g., benzothiazoles in ), which lack the NH moiety .
Crystallographic and Computational Insights
  • Hydrogen Bonding : The formamido group may form intermolecular H-bonds akin to Etter’s patterns (), stabilizing crystal packing or target binding .
Pharmacokinetic Considerations
  • Metabolic Stability : The benzoxazole ring is less electron-deficient than Dacomitinib’s quinazoline, possibly reducing oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide, and how is its structural integrity confirmed?

  • Synthesis Steps :

  • Coupling Reactions : Amide bond formation between the benzoxazole-carboxylic acid derivative and the N-methylbut-2-enamide backbone is typically achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., chloroform/ethyl acetate mixtures) is used to isolate the product.
    • Structural Confirmation :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., formamido protons at δ 8.2–8.5 ppm, conjugated double bond at δ 6.2–6.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 390.145) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves stereochemistry and validates the (2E) configuration .

Q. What functional groups dominate the compound’s reactivity, and how do they influence its stability in solution?

  • Key Functional Groups :

  • Benzoxazole Ring : Aromatic π-system enhances planarity and potential π-π stacking with biological targets. Sensitive to strong acids/bases due to oxazole ring strain .
  • Formamido Linker : Participates in hydrogen bonding; hydrolyzes under prolonged acidic/alkaline conditions.
  • α,β-Unsaturated Enamide : The conjugated double bond (2E configuration) increases electrophilicity, making it prone to Michael addition or photoisomerization .
    • Stability :
  • Store in dark, anhydrous conditions (≤ -20°C) to prevent degradation. Monitor via HPLC (C18 column, acetonitrile/water gradient) for purity over time .

Q. What are common impurities in synthesized batches, and how are they quantified?

  • Impurities :

  • Byproducts : Unreacted starting materials (e.g., 3-phenyl-2,1-benzoxazole-5-carboxylic acid) or hydrolysis products (e.g., free amine from formamido cleavage) .
  • Isomeric Contamination : (2Z)-isomer from incomplete stereocontrol during synthesis.
    • Analytical Methods :
  • HPLC-DAD : Reverse-phase chromatography with UV detection at 254 nm quantifies impurities (limit: ≤0.5% per ICH guidelines) .
  • LC-MS : Identifies low-abundance side products (e.g., dimers or oxidized species) .

Advanced Research Questions

Q. How can researchers design enzymatic inhibition assays to study this compound’s interaction with kinase targets?

  • Experimental Design :

  • Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, MAPK) based on structural homology to benzoxazole-containing inhibitors .
  • Assay Conditions :
  • Kinase Activity : Use fluorescence polarization (FP) or TR-FRET assays with ATP-conjugated probes.
  • IC50_{50} Determination : Dose-response curves (0.1–100 µM) in triplicate, with staurosporine as a positive control .
  • Data Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) .

Q. How should contradictory data in structure-activity relationship (SAR) studies be addressed?

  • Case Example : Discrepancies in IC50_{50} values across cell lines.

  • Hypothesis Testing :
  • Metabolic Stability : Test compound stability in cell media (LC-MS quantification over 24 hours) to rule out degradation .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cells to isolate target-specific activity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of variability. Report R2^2 values for dose-response reproducibility .

Q. What computational strategies are effective for elucidating the compound’s mechanism of action?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) to predict binding poses. Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the ligand-protein complex .
    • Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

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